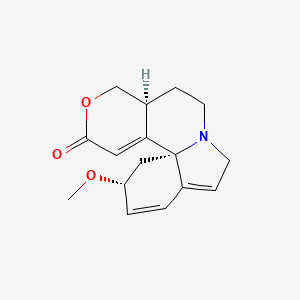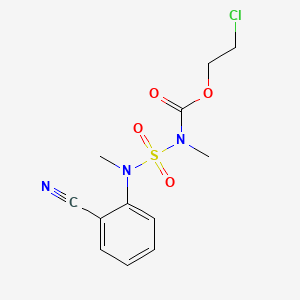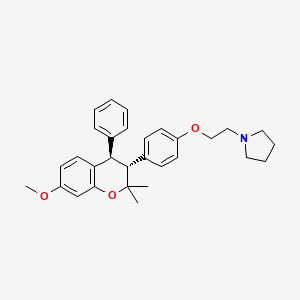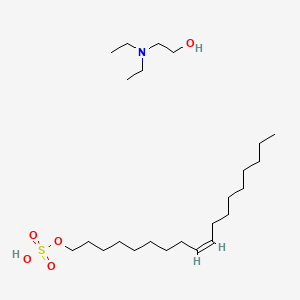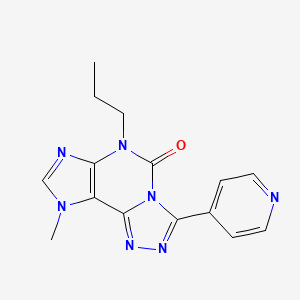
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-pyridinyl)-: is a heterocyclic compound that belongs to the triazolopurine family. This compound is notable for its complex structure, which includes a triazole ring fused to a purine system. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-pyridinyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Fusion with Purine: The triazole ring is then fused with a purine derivative through a series of condensation reactions, often facilitated by catalysts such as Lewis acids.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The process typically involves:
Batch Processing: Initial synthesis in batch reactors to optimize reaction conditions.
Scale-Up: Transition to continuous flow systems for large-scale production, ensuring consistent quality and higher throughput.
Purification: Use of chromatographic techniques and recrystallization to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles like amines, thiols, under reflux conditions.
Major Products
Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.
Reduced Derivatives: Reduced forms with altered functional groups.
Substituted Products: Compounds with new functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism. This makes it a candidate for studying cellular processes and developing new biochemical assays.
Medicine
In medicinal chemistry, 5H-1,2,4-Triazolo(3,4-i)purin-5-one derivatives are investigated for their potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities. Their ability to interact with specific biological targets makes them promising leads for drug development.
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It also finds applications in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5H-1,2,4-Triazolo(3,4-i)purin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo(3,4-b)thiadiazine: Another triazole-fused heterocycle with significant biological activities.
1,2,4-Triazolo(3,4-d)pyrimidine: Known for its antiviral and anticancer properties.
1,2,4-Triazolo(4,3-a)quinazoline: Studied for its potential as an anticancer agent.
Uniqueness
5H-1,2,4-Triazolo(3,4-i)purin-5-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
135445-74-8 |
|---|---|
Fórmula molecular |
C15H15N7O |
Peso molecular |
309.33 g/mol |
Nombre IUPAC |
9-methyl-6-propyl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C15H15N7O/c1-3-8-21-13-11(20(2)9-17-13)14-19-18-12(22(14)15(21)23)10-4-6-16-7-5-10/h4-7,9H,3,8H2,1-2H3 |
Clave InChI |
IXRRMTOSOQHNTG-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=NC=C4)N(C=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



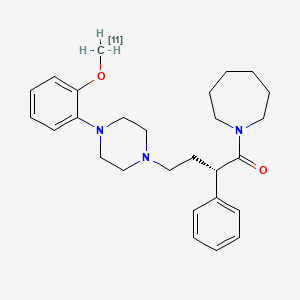
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
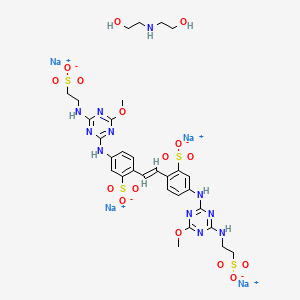
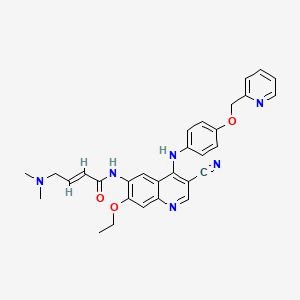
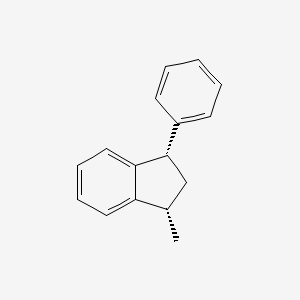

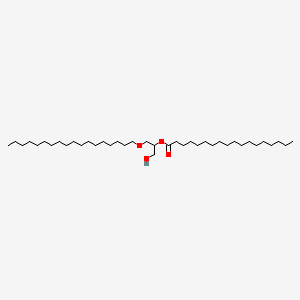
![[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride](/img/structure/B15194104.png)
